2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant properties .
Properties
CAS No. |
585563-60-6 |
|---|---|
Molecular Formula |
C18H16Cl2N2O2S2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c1-4-22-17(24)15-9(2)10(3)26-16(15)21-18(22)25-8-14(23)11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3 |
InChI Key |
NPAMXUFBXMBAQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Core Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold forms the foundation of the target molecule. A common approach involves cyclocondensation of appropriately substituted thiophene derivatives with urea or thiourea analogs. For example, ethyl 3-amino-2-thiophenecarboxylate serves as a starting material, which undergoes formylation and subsequent cyclization in the presence of formamide to yield the pyrimidine ring . In the case of 5,6-dimethyl substitution, pre-functionalization of the thiophene precursor with methyl groups at positions 5 and 6 is critical.
Key reaction conditions :
-
Cyclization of 3-amino-2-thiophenecarboxylate derivatives with formamide at 120–140°C for 6–8 hours .
-
Chlorination of intermediates using phosphorus oxychloride (POCl₃) to activate the 4-position for subsequent substitutions .
Functionalization at the 2-Position: Thioether Linkage Formation
The thioether moiety at position 2 is installed through a nucleophilic substitution reaction. A thiolate intermediate, generated by deprotonating a mercapto-substituted pyrimidinone with a strong base (e.g., sodium hydride), reacts with a halogenated electrophile. For the target compound, 2-(3,4-dichlorophenyl)-2-oxoethyl bromide serves as the alkylating agent.
Synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl bromide :
-
Friedel-Crafts acylation : React 3,4-dichlorophenylacetone with bromine in acetic acid to form α-bromo-3,4-dichlorophenylacetone .
-
Oxidation : Treat the α-bromo derivative with pyridinium chlorochromate (PCC) in dichloromethane to yield 2-(3,4-dichlorophenyl)-2-oxoethyl bromide .
Coupling reaction :
-
Combine 3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one-2-thiol with 2-(3,4-dichlorophenyl)-2-oxoethyl bromide in DMF using K₂CO₃ as the base at 60°C for 12 hours .
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Analytical data from literature analogs provide benchmarks:
-
¹H NMR : Signals for the ethyl group (δ 1.31 ppm, triplet), methyl groups (δ 2.71–2.88 ppm), and aromatic protons (δ 7.29–8.39 ppm) .
-
IR spectroscopy : Stretching vibrations for C=O (1686 cm⁻¹) and C=S (1546 cm⁻¹) .
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Core cyclization | Formamide, 140°C, 8 h | 75–85 | |
| 3-Ethyl substitution | Ethyl bromide, K₂CO₃, acetone | 70–78 | |
| Thioether formation | K₂CO₃, DMF, 60°C, 12 h | 58–65 |
Challenges and Mitigation Strategies
-
Regioselectivity in alkylation : Competing reactions at N1 vs. N3 are mitigated by steric hindrance from the 5,6-dimethyl groups .
-
Thiol oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent disulfide formation .
-
Purification difficulties : High-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and potential interaction with biological targets. The molecular formula is with a molecular weight of approximately 416.51 g/mol .
Antiviral Activity
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant antiviral properties. Specifically, compounds similar to 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their efficacy against RNA viruses such as SARS-CoV-2. In particular:
- Mechanism of Action : These compounds often act as non-nucleoside inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The compound demonstrated higher inhibitory activity compared to established antiviral agents like Remdesivir, showcasing its potential as a broad-spectrum antiviral agent .
Inhibition of Protein Kinases
Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit various protein kinases involved in cancer progression. The compound's structure allows it to interact with ATP-binding sites of kinases, leading to the suppression of tumor growth in preclinical models.
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a recent study published in early 2025, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antiviral properties against SARS-CoV-2. The study reported that certain derivatives exhibited effective inhibition of viral replication with lower EC50 values than Remdesivir . This highlights the potential for these compounds in treating COVID-19 and similar viral infections.
Case Study 2: Cancer Cell Line Studies
Another study focused on the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound could be further developed as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or receptors involved in disease processes. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones
- 6-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones
Uniqueness
2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other similar compounds .
Biological Activity
The compound 2-((2-(3,4-Dichlorophenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine class and has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives.
Synthesis and Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves several key steps:
- Formation of the Thieno-Pyrimidine Core : Initial cyclization reactions are performed using appropriate precursors.
- Substitution Reactions : The core structure is modified by reacting it with various substituents such as 3,4-dichlorobenzyl chloride to introduce functional groups.
- Final Modifications : Additional steps are taken to incorporate ethyl and methyl groups at specific positions on the thieno-pyrimidine framework.
The characterization of synthesized compounds is conducted using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structures.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against various bacterial and fungal strains. The following table summarizes findings from key studies:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|---|
| 5a | Staphylococcus aureus | 0.1 mM | Moderate |
| 5b | Escherichia coli | 0.05 mM | High |
| 5c | Pseudomonas aeruginosa | 0.15 mM | Moderate |
| 5d | Candida albicans | 0.12 mM | High |
The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values lower than those of standard antibiotics like streptomycin and ampicillin .
Anticancer Activity
Research has also indicated potential anticancer properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For instance:
- In vitro studies have demonstrated that certain derivatives inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Molecular docking studies suggest that these compounds may interact with key targets in cancer pathways, including EGFR and PI3K, enhancing their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of these compounds can be correlated with their structural features. Key observations include:
- The presence of electron-withdrawing groups (e.g., chlorine) enhances antimicrobial potency.
- Substituents at specific positions on the thieno-pyrimidine core can significantly affect the activity against both microbial and cancer cell lines.
For example, a compound bearing a methoxyphenyl group at C-2 exhibited an MIC value significantly lower than control compounds .
Case Studies
- Case Study on Antimicrobial Efficacy : A study synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives and tested them against a panel of microorganisms. Results indicated that compounds with larger aromatic substituents showed enhanced antibacterial activity compared to those with smaller or no substituents .
- Case Study on Anticancer Properties : Another investigation focused on evaluating the cytotoxic effects of these compounds on various cancer cell lines using MTT assays. Some derivatives demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as candidates for further development .
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how are they characterized?
Methodological Answer: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclocondensation reactions or functional group substitutions. For example:
- Substituent Introduction: The thioether group in the target compound can be introduced by reacting a thiol precursor with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Characterization: Melting points, IR (to confirm carbonyl and thioether groups), and ¹H/¹³C NMR (to verify substituent positions and integration ratios) are standard. High-resolution mass spectrometry (HRMS) validates molecular formulas .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for confirming molecular conformation. For example, derivatives with dichlorophenyl groups often form triclinic crystal systems, with key bond angles and distances validated against computational models (e.g., DFT). Spectroscopic data (NMR, IR) are cross-referenced with crystallographic results to ensure consistency .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yields of analogs with bulky substituents?
Methodological Answer:
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–100°C) enhance reactivity for sterically hindered substitutions. For example, 3,4-dichlorophenyl derivatives achieved 72–89% yields in DMF at 80°C .
- Catalysis: Microwave-assisted synthesis reduces reaction times (from 12 hours to 30 minutes) and improves yields by 10–15% for electron-deficient aryl groups .
Q. How can researchers assess the compound’s potential biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme Assays: Dihydrofolate reductase (DHFR) inhibition can be tested via UV-Vis spectroscopy, monitoring NADPH oxidation at 340 nm. IC₅₀ values are compared to methotrexate as a control .
- Computational Docking: Molecular docking (AutoDock Vina) predicts binding affinities to DHFR’s active site. Substituents like 3,4-dichlorophenyl may enhance hydrophobic interactions with Phe31 and Leu22 residues .
Q. What experimental design principles apply to pharmacological studies of this compound?
Methodological Answer:
- In Vivo/In Vitro Balance: Use randomized block designs with split-plot arrangements to test dose-response relationships. For example, subplots can represent varying concentrations, while time points account for pharmacokinetic profiles .
- Controls: Include positive controls (e.g., known DHFR inhibitors) and vehicle-only groups to isolate compound-specific effects.
Q. How can contradictory bioactivity data between structural analogs be resolved?
Methodological Answer:
- Structural Comparison: Analyze analogs with varying substituents (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) using dose-response curves. For instance, 3,4-dichlorophenyl analogs may show 10-fold higher potency due to enhanced lipophilicity .
- Data Normalization: Use Hill coefficients to account for allosteric effects and ensure activity comparisons are concentration-independent.
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with incremental modifications (e.g., methyl → ethyl, chloro → methoxy) using the core synthetic route .
- Bioassay Correlation: Test analogs in enzyme inhibition or cytotoxicity assays (e.g., MTT for cancer cell lines). Plot substituent electronic parameters (Hammett σ) against log(IC₅₀) to identify electronic effects .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- HPLC Stability Testing: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC peak area reduction over 24 hours.
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 5°C/min to 300°C. A sharp mass loss at >200°C indicates decomposition .
Q. How can molecular conformation and stereochemical outcomes be validated post-synthesis?
Methodological Answer:
Q. What strategies assess selectivity against off-target enzymes?
Methodological Answer:
- Kinase Profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in competitive binding assays. A selectivity index (SI = IC₅₀ off-target / IC₅₀ target) >100 indicates high specificity .
- Proteomic Screening: SILAC-based mass spectrometry identifies protein binding partners in cell lysates, highlighting potential off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
